![molecular formula C39H38Br2Cl2N2 B14197458 3,3'-Methylenebis[1-(5-bromopentyl)-2-(4-chlorophenyl)-1H-indole] CAS No. 917947-63-8](/img/structure/B14197458.png)
3,3'-Methylenebis[1-(5-bromopentyl)-2-(4-chlorophenyl)-1H-indole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Methylenebis[1-(5-bromopentyl)-2-(4-chlorophenyl)-1H-indole] is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of two indole moieties connected by a methylene bridge, with bromopentyl and chlorophenyl substituents. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Métodos De Preparación
The synthesis of 3,3’-Methylenebis[1-(5-bromopentyl)-2-(4-chlorophenyl)-1H-indole] typically involves the condensation of appropriate indole derivatives with methylene bridging agents. One common synthetic route includes the reaction of 1-(5-bromopentyl)-2-(4-chlorophenyl)-1H-indole with formaldehyde under acidic conditions to form the methylene bridge. The reaction is usually carried out at elevated temperatures to ensure complete condensation and high yield .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely, ensuring consistent product quality and yield.
Análisis De Reacciones Químicas
3,3’-Methylenebis[1-(5-bromopentyl)-2-(4-chlorophenyl)-1H-indole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2,3-diones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.
Substitution: The bromopentyl and chlorophenyl groups can undergo nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3,3’-Methylenebis[1-(5-bromopentyl)-2-(4-chlorophenyl)-1H-indole] has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex indole derivatives. It serves as a precursor in the development of novel heterocyclic compounds with potential biological activities.
Biology: In biological research, this compound is studied for its interactions with various biomolecules. It is used in assays to investigate its binding affinity to proteins and nucleic acids.
Medicine: The compound is explored for its potential therapeutic properties. Indole derivatives are known for their anticancer, antiviral, and antimicrobial activities, making this compound a candidate for drug development.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3’-Methylenebis[1-(5-bromopentyl)-2-(4-chlorophenyl)-1H-indole] involves its interaction with molecular targets such as enzymes and receptors. The compound’s indole moieties can bind to active sites of enzymes, inhibiting their activity. Additionally, the bromopentyl and chlorophenyl groups may enhance the compound’s binding affinity and specificity to certain receptors, modulating cellular pathways and exerting biological effects .
Comparación Con Compuestos Similares
3,3’-Methylenebis[1-(5-bromopentyl)-2-(4-chlorophenyl)-1H-indole] can be compared with other similar compounds, such as:
3,3’-Methylenebis[1-(5-bromopentyl)-2-(4-bromophenyl)-1H-indole]: This compound has a similar structure but with bromophenyl substituents instead of chlorophenyl. The presence of bromine atoms may affect its reactivity and biological activity.
3,3’-Methylenebis[1-(5-bromopentyl)-2-phenyl-1H-indole]: This compound lacks the halogen substituents on the phenyl rings, which may result in different chemical and biological properties.
The uniqueness of 3,3’-Methylenebis[1-(5-bromopentyl)-2-(4-chlorophenyl)-1H-indole] lies in its specific substituents, which can influence its reactivity, binding affinity, and overall biological activity.
Propiedades
Número CAS |
917947-63-8 |
|---|---|
Fórmula molecular |
C39H38Br2Cl2N2 |
Peso molecular |
765.4 g/mol |
Nombre IUPAC |
1-(5-bromopentyl)-3-[[1-(5-bromopentyl)-2-(4-chlorophenyl)indol-3-yl]methyl]-2-(4-chlorophenyl)indole |
InChI |
InChI=1S/C39H38Br2Cl2N2/c40-23-7-1-9-25-44-36-13-5-3-11-32(36)34(38(44)28-15-19-30(42)20-16-28)27-35-33-12-4-6-14-37(33)45(26-10-2-8-24-41)39(35)29-17-21-31(43)22-18-29/h3-6,11-22H,1-2,7-10,23-27H2 |
Clave InChI |
RKTJASPRCJBJIS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(N2CCCCCBr)C3=CC=C(C=C3)Cl)CC4=C(N(C5=CC=CC=C54)CCCCCBr)C6=CC=C(C=C6)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



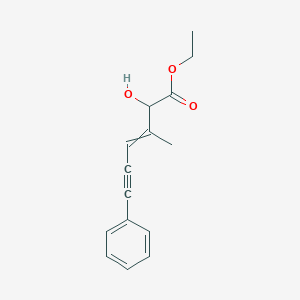
![4,6-Bis[(4-chlorophenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B14197398.png)
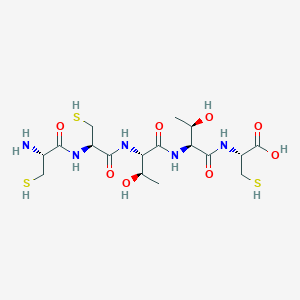
![1-[5-(9H-beta-Carbolin-1-yl)furan-2-yl]butan-2-one](/img/structure/B14197406.png)
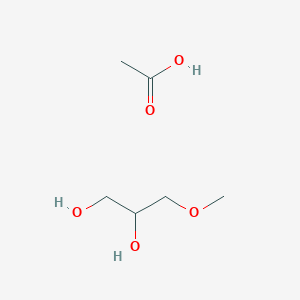
![Ethyl [2-(phenylsulfanyl)-1,3-thiazol-5-yl]acetate](/img/structure/B14197418.png)
![1-Bromo-4-[1-(4-bromophenyl)sulfanylpropylsulfanyl]benzene](/img/structure/B14197423.png)
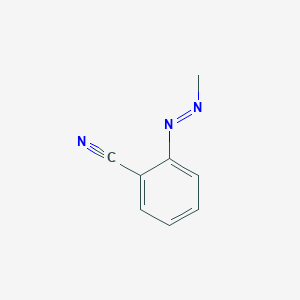
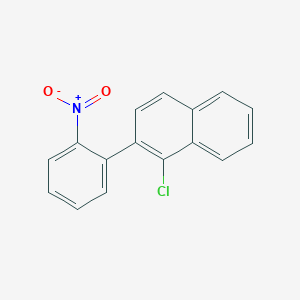
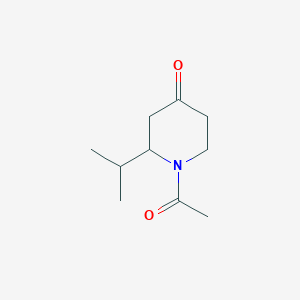
![N-(2-Phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14197445.png)
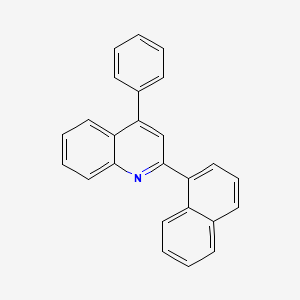
![(4-Hydroxyphenyl)[4-methoxy-2-(methoxymethoxy)phenyl]methanone](/img/structure/B14197449.png)
